Delamanid (OPC-67683, Deltyba™) is a novel anti-tuberculosis drug developed by Otsuka Pharmaceutical Co., Ltd. [, ]. It belongs to the nitro-dihydro-imidazooxazole class of compounds [, ]. Delamanid is the first drug in its class approved for the treatment of multidrug-resistant tuberculosis (MDR-TB) []. Its unique mechanism of action and efficacy against drug-resistant strains make it a valuable tool in tuberculosis research.
A key chemical reaction of Delamanid involves its metabolism by human serum albumin (HSA) [, ]. This unique metabolic pathway involves the cleavage of the 6-nitro-2,3-dihydroimidazo[2,1-b]oxazole moiety, resulting in the formation of a primary metabolite, M1 [(R)-2-amino-4,5-dihydrooxazole derivative] [, ]. This metabolic process is crucial for understanding the pharmacokinetics and potential drug-drug interactions of Delamanid.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7